(1-Chlorohexyl)benzene

Catalog No.
S13626874
CAS No.
M.F
C12H17Cl
M. Wt
196.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Chlorohexyl)benzene

Product Name

(1-Chlorohexyl)benzene

IUPAC Name

1-chlorohexylbenzene

Molecular Formula

C12H17Cl

Molecular Weight

196.71 g/mol

InChI

InChI=1S/C12H17Cl/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12H,2-3,5,10H2,1H3

InChI Key

ZTKUNZYDCMRWGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=CC=C1)Cl

(1-Chlorohexyl)benzene, also known as 1-phenylethyl chloride, is an organic compound with the molecular formula C8H9ClC_8H_9Cl and a molecular weight of approximately 140.61 g/mol. It appears as a clear, colorless to light-yellow liquid. The compound is characterized by a benzene ring attached to a chloroethyl side chain, making it a member of the alkyl halide family. Its structure can be represented as follows:

Chemical Structure C6H5CH2CHCl2\text{Chemical Structure }\quad \text{C}_6\text{H}_5-\text{CH}_2-\text{CHCl}_2

The compound is used in various industrial applications and serves as an important intermediate in organic synthesis.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under certain conditions, (1-chlorohexyl)benzene can undergo elimination reactions to form alkenes.
  • Hydrolysis: The compound can react with water in the presence of acids or bases to yield phenylethanol.

For example, the reaction of (1-chlorohexyl)benzene with sodium hydroxide can produce phenol and sodium chloride:

C6H5CH2CHCl+NaOHC6H5CH2OH+NaCl\text{C}_6\text{H}_5-\text{CH}_2-\text{CHCl}+\text{NaOH}\rightarrow \text{C}_6\text{H}_5-\text{CH}_2-\text{OH}+\text{NaCl}

Several methods exist for synthesizing (1-chlorohexyl)benzene:

  • Chlorination of Ethylbenzene: Ethylbenzene can be chlorinated using chlorine gas under UV light or heat to yield (1-chlorohexyl)benzene.
    C6H5C2H5+Cl2C6H5C2H4Cl+HCl\text{C}_6\text{H}_5-\text{C}_2\text{H}_5+\text{Cl}_2\rightarrow \text{C}_6\text{H}_5-\text{C}_2\text{H}_4\text{Cl}+\text{HCl}
  • Friedel-Crafts Alkylation: This method involves the alkylation of benzene with chloroethane using aluminum chloride as a catalyst.
  • Nucleophilic Substitution: Starting from phenylethyl alcohol, chlorination can be performed using thionyl chloride or phosphorus trichloride.

(1-Chlorohexyl)benzene finds applications in various fields:

  • Chemical Intermediates: It is used in the synthesis of pharmaceuticals and agrochemicals.
  • Solvent: The compound serves as a solvent in organic reactions due to its ability to dissolve a variety of organic compounds.
  • Research: It is utilized in laboratories for studying reaction mechanisms and properties of alkyl halides.

Interaction studies involving (1-chlorohexyl)benzene focus on its reactivity with biological molecules and other chemicals. Research has shown that it can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. Understanding these interactions is crucial for assessing both its utility in synthetic applications and its safety profile.

Several compounds share structural similarities with (1-chlorohexyl)benzene. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityKey Features
1-Chloroethylbenzene126-48-10.88Lacks multiple chlorines; simpler structure affects properties.
2-Chlorobenzyl chloride100250.85Similar chlorination pattern but different functional groups.
α-Methylbenzyl chloride672-65-10.91Contains a methyl group instead of chloroethyl; affects reactivity.
2,4-Dichloro-1-(1-chloroethyl)benzene33429550.91A metabolite of DDT; used in studies of nucleophilic reactions.

These comparisons illustrate how variations in substituents and their positions influence the chemical behavior and applications of these compounds.

XLogP3

4.7

Exact Mass

196.1018782 g/mol

Monoisotopic Mass

196.1018782 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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